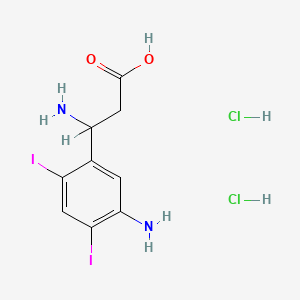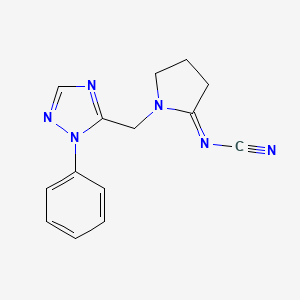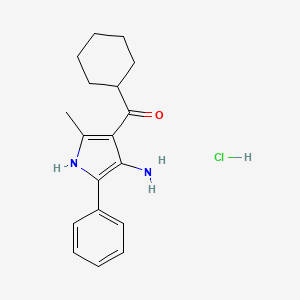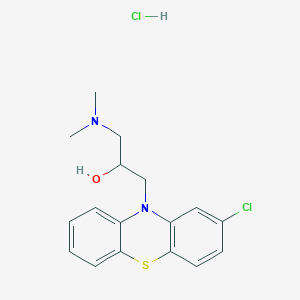
2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride is a chemical compound known for its significant applications in the field of medicine, particularly as an antipsychotic agent. It is a derivative of phenothiazine and is commonly used in the treatment of various psychiatric disorders. The compound is known for its ability to modulate neurotransmitter activity in the brain, making it effective in managing symptoms of schizophrenia and other mental health conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride typically involves the reaction of phenothiazine with chloroacetyl chloride to form 2-chlorophenothiazine. This intermediate is then reacted with 3-dimethylamino-2-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced equipment and technology helps in optimizing the yield and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various phenothiazine derivatives.
Scientific Research Applications
2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to neurotransmitter activity and receptor binding.
Medicine: Widely used as an antipsychotic agent in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.
Mechanism of Action
The compound exerts its effects primarily by blocking dopamine receptors in the brain. This action helps in reducing the symptoms of psychosis by modulating the activity of dopamine, a neurotransmitter involved in mood regulation and cognitive functions. Additionally, it has antihistaminic and anticholinergic properties, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promazine: A phenothiazine compound used for its sedative effects.
Thioridazine: Known for its antipsychotic and sedative properties.
Uniqueness
2-Chloro-10-(3-dimethylamino-2-hydroxypropyl)phenothiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to effectively block dopamine receptors while also exhibiting antihistaminic and anticholinergic effects makes it a versatile compound in the treatment of psychiatric disorders .
Properties
CAS No. |
5187-92-8 |
|---|---|
Molecular Formula |
C17H20Cl2N2OS |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-13(21)11-20-14-5-3-4-6-16(14)22-17-8-7-12(18)9-15(17)20;/h3-9,13,21H,10-11H2,1-2H3;1H |
InChI Key |
HOTFWBGRTBRVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



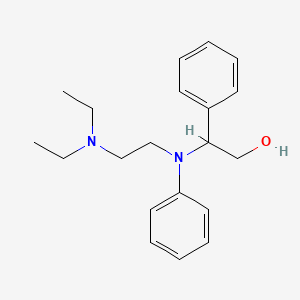

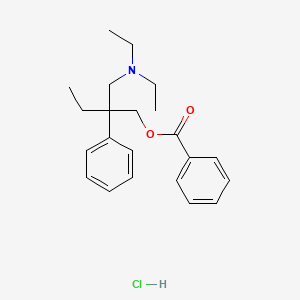
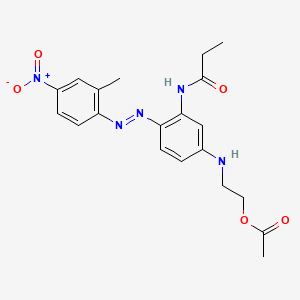

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)
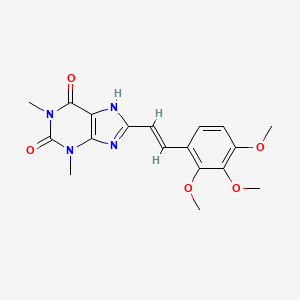
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
